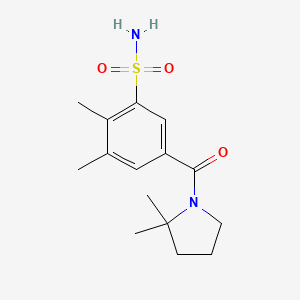
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMP323 and belongs to the class of sulfonamide compounds.
作用機序
The mechanism of action of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrases, histone deacetylases, and proteases. These enzymes play crucial roles in various biological processes, and their inhibition can lead to the suppression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress viral infections. Moreover, DMP323 has been found to possess antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. This compound is easy to synthesize, and its purity can be easily determined using standard analytical techniques such as HPLC and NMR. Moreover, DMP323 has been found to exhibit good solubility in various solvents, which makes it suitable for in vitro studies.
However, there are some limitations associated with the use of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide in lab experiments. This compound has been found to exhibit poor stability under acidic conditions, which can limit its use in certain studies. Moreover, the high cost of DMP323 can be a limiting factor for some researchers.
将来の方向性
There are several future directions for the research on 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide. One potential direction is to explore the potential of DMP323 as a therapeutic agent for various diseases such as cancer and inflammation. Moreover, the development of new synthetic strategies for the preparation of DMP323 analogs can lead to the discovery of more potent inhibitors of enzymes involved in various diseases. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of DMP323 can provide valuable insights into its potential clinical applications.
合成法
The synthesis of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 2,2-dimethylpyrrolidine-1-carboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces DMP323 as a white solid in good yield.
科学的研究の応用
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound has been found to exhibit potent inhibitory activity against several enzymes involved in various diseases, including cancer, inflammation, and viral infections. Moreover, DMP323 has been shown to possess antimicrobial activity against various strains of bacteria and fungi.
特性
IUPAC Name |
5-(2,2-dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-8-12(9-13(11(10)2)21(16,19)20)14(18)17-7-5-6-15(17,3)4/h8-9H,5-7H2,1-4H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAZQFZBOOLKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N2CCCC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

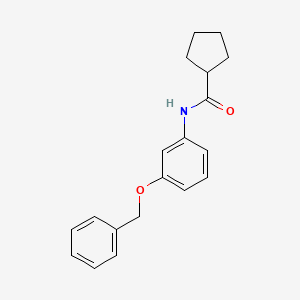
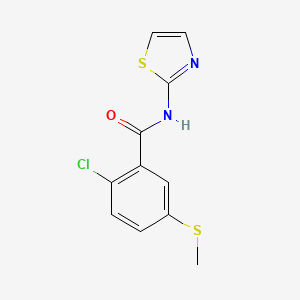
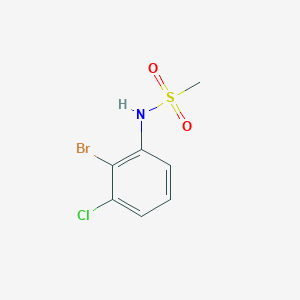
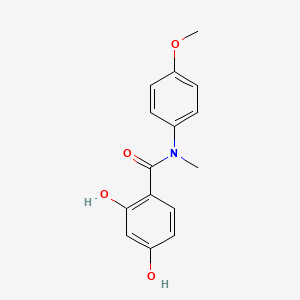

![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
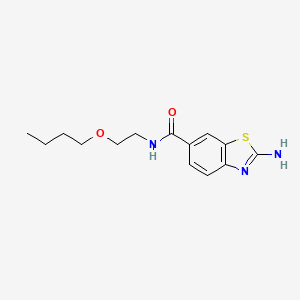
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)